CN+(C)C1=CC=CC(O)=C1
. The InChI key for this compound is CSKWZSUBRGLJBC-UHFFFAOYSA-O
. The synthesis and properties of 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide have been documented in various scientific articles, including studies focused on its applications in photoinitiators for polymerization processes . The compound is also referenced in the context of chemical derivatization techniques for analytical chemistry .
3-Hydroxy-N,N,N-trimethylbenzenaminium iodide falls under the category of quaternary ammonium compounds, which are known for their surfactant properties and ability to form stable complexes with various anions. This classification highlights its potential applications in fields such as biochemistry and materials science.
The synthesis of 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide typically involves several steps, starting from readily available precursors. One common method includes the methylation of N,N-dimethylaniline followed by the introduction of hydroxyl and iodide functionalities.
The molecular structure of 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide can be described as follows:
3-Hydroxy-N,N,N-trimethylbenzenaminium iodide participates in various chemical reactions due to its functional groups:
The kinetics of these reactions can be influenced by factors such as solvent polarity, temperature, and light wavelength used during photochemical processes. Detailed studies often employ spectroscopic methods to monitor reaction progress and product formation.
The mechanism of action for 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide primarily involves its role as a photoinitiator:
Kinetic studies have shown that the rate constants for these processes can vary significantly based on environmental conditions such as oxygen concentration and solvent type .
3-Hydroxy-N,N,N-trimethylbenzenaminium iodide finds applications in various scientific fields:
The compound is systematically named 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide, reflecting its quaternary ammonium structure with a phenolic substituent at the meta position. It is also known as (3-hydroxyphenyl)trimethylazanium iodide under IUPAC additive nomenclature rules. Common synonyms, cataloged across chemical databases and commercial sources, include:
Table 1: Standardized Nomenclature and Synonyms
Nomenclature Type | Name |
---|---|
IUPAC Systematic Name | 3-Hydroxy-N,N,N-trimethylbenzenaminium iodide |
Alternative IUPAC Name | (3-Hydroxyphenyl)trimethylazanium iodide |
Common Synonyms | (m-Hydroxyphenyl)trimethylammonium iodide; TMPH; 3-(Trimethylammonio)phenol iodide |
Registry Identifiers | CAS 2498-27-3; ChemSpider ID 16329 |
The molecular formula C₉H₁₄INO (or alternatively written as C₉H₁₄NO⁺·I⁻) comprises a cationic quaternary ammonium moiety and an iodide counterion. Key mass metrics include:
While explicit spectral data (NMR, IR, UV-Vis) are not fully detailed in the search results, inferences can be drawn from structural features:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | - N(CH₃)₃⁺: Singlet, δ 3.2–3.5 ppm - Aromatic H: Multiplet, δ 6.8–7.4 ppm - Phenolic -OH: Broad, δ 9–11 ppm |
IR | - ν(O-H): 3200–3600 cm⁻¹ - ν(C=C)ₐᵣₒₘ: 1480–1600 cm⁻¹ - ν(C-N⁺): 900–1250 cm⁻¹ |
UV-Vis | π→π* transitions: λₘₐₓ ~270–280 nm |
No single-crystal X-ray diffraction data were identified in the search results. However, the compound’s solid-state structure is characterized by ionic bonding between the organic cation and iodide anion. Key features include:
The compound is unambiguously represented via line notations:
C[N+](C)(C)C1=CC(=CC=C1)O.[I-]
InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H
KNPHMCQIKGHPRU-UHFFFAOYSA-N
[4] [6].These identifiers encode atomic connectivity, charge separation, and stereochemical absence (no chiral centers). The InChIKey facilitates database searches, while SMILES aids in cheminformatics workflows. Table 3: Standard Chemical Identifiers
Identifier Type | Code |
---|---|
Canonical SMILES | C[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
InChI | InChI=1S/C9H13NO.HI/c1-10(2,3)8-5-4-6-9(11)7-8;/h4-7H,1-3H3;1H |
InChIKey | KNPHMCQIKGHPRU-UHFFFAOYSA-N |
CAS Registry | 2498-27-3 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: